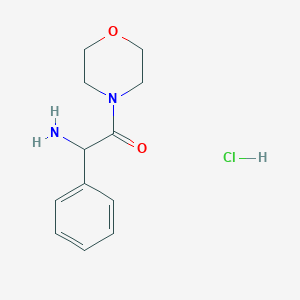

2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

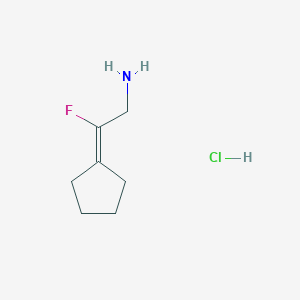

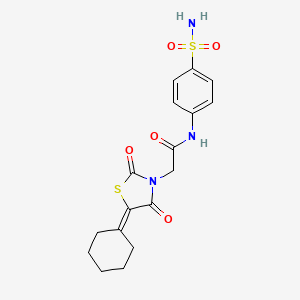

2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride is an organic compound with the molecular formula C6H13ClN2O2 . It is also known by several other names, including 4-Glycylmorpholine hydrochloride, 2-Amino-1-morpholin-4-yl-ethanon, and 2-Amino-1-morpholin-4-yl-ethanone HCL .

Synthesis Analysis

The synthesis of this compound involves a reaction with lithium aluminium tetrahydride (LAH) in tetrahydrofuran (THF). The reaction mixture is refluxed for 2 hours, and then the reaction is quenched by the addition of Na2S04-10H2O at 0 °C .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula C6H13ClN2O2 .Chemical Reactions Analysis

The compound is involved in a reaction with LAH in THF. The reaction mixture is refluxed for 2 hours, and then the reaction is quenched by the addition of Na2S04-10H2O at 0 °C .Physical And Chemical Properties Analysis

This compound is an orange-yellow crystalline solid. It has a melting point of 158-160 °C and is soluble in water and alcohol solvents .Scientific Research Applications

Antitumor Activity

Research into compounds structurally related to 2-amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride has shown promising antitumor properties. A study synthesized tertiary aminoalkanol hydrochlorides, including compounds with structural similarities, and tested them for antitumor activity. These synthesized compounds, derived through nucleophilic addition of Grignard reagents to an amino ketone precursor, exhibited antitumor activity, highlighting their potential as biologically active compounds in cancer treatment (Isakhanyan et al., 2016).

Antibacterial Activity

Another study focused on the synthesis of tertiary aminoalkanols hydrochlorides, structurally related to this compound, to explore their antibacterial properties. The compounds were synthesized via aminomethylation followed by nucleophilic addition of Grignard compounds. These compounds showed antibacterial activity, contributing to the search for new antibacterial agents (Isakhanyan et al., 2014).

Conversion into Morpholines

Morpholines, including those structurally related to this compound, have been synthesized through various methods, including the use of sulfinamides as temporary protecting/activating groups on amines. This process demonstrates an efficient methodology for producing protected morpholines and their hydrochloride salts, relevant in the synthesis of pharmaceuticals like antidepressants (Fritz et al., 2011).

Anticonvulsive and Cholinolytic Activities

Compounds structurally akin to this compound have been synthesized and shown to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities. These findings suggest potential applications in developing treatments for convulsive disorders and cholinergic system modulation (Papoyan et al., 2011).

Future Directions

properties

IUPAC Name |

2-amino-1-morpholin-4-yl-2-phenylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14;/h1-5,11H,6-9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCBRONXVDSRJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2625391.png)

![3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2625394.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2625397.png)

![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)

![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)

![N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2625408.png)